molecular formula C9H8ClFOS B14053146 1-Chloro-1-(3-fluoro-2-mercaptophenyl)propan-2-one

1-Chloro-1-(3-fluoro-2-mercaptophenyl)propan-2-one

Cat. No.: B14053146
M. Wt: 218.68 g/mol
InChI Key: QGTJHKZUKIWBQM-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-fluoro-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFOS It is characterized by the presence of a chloro group, a fluoro group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(3-fluoro-2-mercaptophenyl)propan-2-one typically involves the reaction of 3-fluoro-2-mercaptophenyl derivatives with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature. The mixture is stirred for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(3-fluoro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of thioethers or amines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary alcohols.

Scientific Research Applications

1-Chloro-1-(3-fluoro-2-mercaptophenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-fluoro-2-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloro and fluoro groups can participate in halogen bonding, while the mercapto group can form covalent bonds with thiol-containing biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Chloro-1-(3-fluoro-5-mercaptophenyl)propan-2-one
  • 1-Chloro-1-(4-fluoro-2-mercaptophenyl)propan-2-one

Comparison: 1-Chloro-1-(3-fluoro-2-mercaptophenyl)propan-2-one is unique due to the specific positioning of the fluoro and mercapto groups on the phenyl ring. This unique arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H8ClFOS

Molecular Weight

218.68 g/mol

IUPAC Name

1-chloro-1-(3-fluoro-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8ClFOS/c1-5(12)8(10)6-3-2-4-7(11)9(6)13/h2-4,8,13H,1H3

InChI Key

QGTJHKZUKIWBQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)F)S)Cl

Origin of Product

United States

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